2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
“2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These compounds are known as mrgx2 inhibitors . They are used for treating diseases, disorders, or conditions associated with mrgx2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a 4H-benzo[e][1,2,4]thiadiazine ring with two oxygen atoms attached to the sulfur atom .Scientific Research Applications
Heterocyclic Synthesis Applications
Thiourea-acetamides, including compounds similar to the specified chemical, serve as versatile precursors for synthesizing a wide range of heterocycles. These compounds facilitate one-pot cascade reactions with excellent atom economy, leading to the formation of 2-iminothiazoles, thioparabanic acids, 5,5-diaryl-thiohydantoins, and 2-imino-5-methylene-thiazolidine-4-ones among others. These reactions are significant for developing new heterocyclic compounds with potential biological and pharmacological applications (Schmeyers & Kaupp, 2002).
Insecticidal Activity
Compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings highlight the potential of these synthesized heterocycles in agricultural applications to protect crops from pests (Fadda et al., 2017).
Antitumor and Antioxidant Evaluation
New N-substituted-2-amino-1,3,4-thiadiazoles have been evaluated for their antitumor and antioxidant activities. Some synthesized compounds exhibited promising activities, suggesting their potential use in developing new antitumor agents (Hamama et al., 2013).
Antimicrobial Applications
Novel heterocycles, including benzothiazole derivatives, have been synthesized and tested for their antibacterial activities against various bacterial strains. These compounds demonstrated significant activity, indicating their potential as new antibacterial agents (Rezki, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
The compound acts as an inhibitor of the sodium-chloride symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water in the urine . This diuretic effect contributes to its antihypertensive properties .
Biochemical Pathways
The inhibition of the sodium-chloride symporter disrupts the normal electrolyte balance in the body. This leads to a decrease in extracellular fluid volume, which in turn reduces blood pressure . Additionally, the compound has been reported to cause loss of potassium and an increase in serum uric acid .
Pharmacokinetics
Like other thiazides, it is expected to be absorbed in the gastrointestinal tract and excreted in the urine . The compound’s bioavailability, half-life, and other ADME properties would need further investigation.
Result of Action
The primary result of the compound’s action is a reduction in blood pressure due to its diuretic effect . This makes it potentially useful in the treatment of hypertension . The loss of potassium could lead to hypokalemia, and the increase in serum uric acid could exacerbate gout .
Future Directions
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-11-6-8-12(9-7-11)17-15(20)10-23-16-18-13-4-2-3-5-14(13)24(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDDKCSKWIJXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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